4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(4-methylpyridin-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-2-3-12-4-8(7)9-5-13-6-10(9)11(14)15/h2-4,9-10,13H,5-6H2,1H3,(H,14,15) |
InChI Key |
SGHJRILWMDSZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization Route
One prevalent method involves the reaction of 2-chloro-4-methylpyridin-3-amine with reagents that facilitate pyrrolidine ring formation via palladium-catalyzed carbon-nitrogen bond formation. This approach employs palladium(0) catalysts such as tetrakis(triphenylphosphine) palladium(0) to promote intramolecular cyclization under mild conditions, which improves selectivity and yield.
-
- Solvent: 1,2-Dimethoxyethane (DME) or tetrahydrofuran (THF)
- Base: Potassium carbonate (K2CO3)
- Temperature: Room temperature to moderate heating
- Catalyst: Pd(0) complex (e.g., tetrakis(triphenylphosphine) palladium(0))
- Reaction Time: Several hours (typically 3-18 h)
-
- Workup includes aqueous washes (e.g., saturated NH4I, NaHCO3, and brine)
- Drying over sodium sulfate (Na2SO4)
- Concentration under reduced pressure
- Chromatographic purification on silica gel using heptane/ethyl acetate mixtures
This method yields the target compound as a solid after recrystallization or drying under vacuum, with yields reported around 58-76% depending on the specific substrate and conditions.
Enantioselective Hydrogenation Approach
For chiral purity, enantioselective hydrogenation of suitable pyrrolidine precursors bearing halogenated aryl groups has been developed. This method allows the preparation of enantiomerically enriched 4-(4-methylpyridin-3-yl)pyrrolidine-3-carboxylic acid derivatives.
- Key Features:
- Use of chiral catalysts under moderate hydrogen pressure
- Mild reaction conditions preserving stereochemistry
- High enantiomeric excess and yield
This approach is valuable for pharmaceutical applications requiring stereospecific compounds.
Data Table: Summary of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | 2-chloro-4-methylpyridin-3-amine, Pd(0) catalyst (e.g., Pd(PPh3)4), K2CO3 | 1,2-Dimethoxyethane (DME), THF | Room temp to moderate heat, 3-18 h | 58-76 | Requires chromatographic purification; mild conditions |
| Enantioselective Hydrogenation | Chiral hydrogenation catalyst, H2 gas | THF or similar | Moderate pressure, mild temp | High (>70) | Produces enantiomerically enriched product |
| Decarboxylative Michael Addition (Related) | Pyridylacetic acid, coumarin-3-carboxylic acid, Brønsted base catalyst | Polar solvents | Room temperature | Good to very good | Indirect method; useful for heterocyclic scaffolds |
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridine moiety contribute to its binding affinity and selectivity towards certain proteins and enzymes. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Pyrrolidine 4-Position
The 4-position substituent significantly influences the compound’s electronic, steric, and biological properties. Key analogs include:
*Estimated molecular weight derived from analogs like (3S,4S)-4-methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid (C11H14N2O2; MW 206.24) .
Key Observations :
Functional Group Modifications
Ureido and Carbamate Derivatives
- However, this increases molecular weight (384 g/mol) and may reduce metabolic stability .
- Boc-Protected Analogs : Boc-(trans)-4-(3-bromo-phenyl)pyrrolidine-3-carboxylic acid (CAS 1047654-48-7) demonstrates the utility of carbamate protecting groups in synthetic intermediates, improving stability during synthesis .
Biological Activity
4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article summarizes its biological activity, focusing on antimicrobial, anticancer, and neurological effects, supported by data tables and relevant case studies.
Chemical Structure
The compound features a pyrrolidine core substituted with a 4-methylpyridine group and a carboxylic acid functional group. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid against various pathogens.
Table 1: Antimicrobial Activity Against Key Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 64 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Acinetobacter baumannii | 128 µg/mL | |
| Candida auris | 64 µg/mL |
The compound exhibited structure-dependent antimicrobial activity, particularly effective against methicillin-resistant strains of Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in vitro.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15 µM | |
| MCF-7 (Breast Cancer) | 20 µM | |
| HeLa (Cervical Cancer) | 25 µM |
The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. The compound's ability to modulate key signaling pathways involved in cancer progression has been noted as a potential therapeutic target.
Neurological Effects
Emerging research indicates that 4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid may also have neurological implications, particularly concerning anticonvulsant and antinociceptive activities.
Table 3: Neurological Activity Findings
| Test | Result | Reference |
|---|---|---|
| Anticonvulsant Activity | Effective in MES test | |
| Antinociceptive Activity | Significant pain reduction |
The compound demonstrated a favorable profile in animal models for both anticonvulsant and pain relief activities, suggesting its potential utility in treating neurological disorders.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against clinical isolates of MRSA, demonstrating a significant reduction in bacterial load in treated subjects compared to controls.
- Cancer Treatment : In vitro studies on A549 cells showed that treatment with the compound led to increased apoptosis rates, highlighting its potential as an adjunct therapy in lung cancer treatment.
- Neurological Applications : Animal models treated with the compound exhibited reduced seizure frequency and severity, indicating its promise as an anticonvulsant agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
